
Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate
Descripción general
Descripción
Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate, also known as ethyl 2-(4-fluoro-2-nitrobenzoyl) malonate or ethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate, is a chemical compound with a molecular formula C14H13FNO7. It has a molecular weight of 327.27 g/mol .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H14FNO7/c1-3-22-13 (18)11 (14 (19)23-4-2)12 (17)9-6-5-8 (15)7-10 (9)16 (20)21/h5-7,11H,3-4H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound has a molecular weight of 327.27 g/mol .Aplicaciones Científicas De Investigación
Synthesis of Tryptophan Precursors and Indole Derivatives : Research by Tanaka, Yasuo, and Torii (1989) demonstrated the use of 2-(2-Nitrophenyl)-1,3-propanediol in the synthesis of potent tryptophan precursors and various indole derivatives, which are important in pharmaceutical and chemical research (Tanaka, Yasuo, & Torii, 1989).
Crystal Structure and Molecular Conformation Analysis : Studies by Meskini et al. (2010) on related compounds illustrate the significance of crystal structure analysis in understanding molecular conformations, which is crucial in drug design and material science (Meskini et al., 2010).
Preparation of Optically Active Serinol Monobenzoates : Research by Sugiyama, Inoue, and Ishii (2003) focused on the mono-O-acylation of amino-1,3-propanediol with 4-nitrobenzoyl chloride, leading to the synthesis of optically active compounds. This is significant in stereochemistry and for applications in asymmetric synthesis (Sugiyama, Inoue, & Ishii, 2003).
Synthesis of Nitro-substituted Derivatives and Their Toxicological Studies : Pero, Babiarz-Tracy, and Fondy (1977) researched the synthesis of nitro-substituted derivatives and explored their toxicological properties. This research is pertinent in understanding the safety and environmental impact of these compounds (Pero, Babiarz-Tracy, & Fondy, 1977).
Development of New Fluorinated Compounds for Medical Imaging : Wang, Davis, Gao, and Zheng (2014) synthesized a fluorine-18-labeled bexarotene analogue for PET imaging of retinoid X receptor, highlighting the compound's potential in medical diagnostics and imaging (Wang, Davis, Gao, & Zheng, 2014).
Formation of Fluorinated Compounds in Organic Chemistry : Opekar, Pohl, Beran, Rulíšek, and Beier (2014) synthesized and studied Diethyl fluoronitromethylphosphonate, demonstrating its application in nucleophilic fluoroalkyl additions. This research provides insights into novel fluorinated compound formations, valuable in organic and medicinal chemistry (Opekar et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO7/c1-3-22-13(18)11(14(19)23-4-2)12(17)9-6-5-8(15)7-10(9)16(20)21/h5-7,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQIJHWWDSEJDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-])C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(2-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1448360.png)
![5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate](/img/structure/B1448361.png)
![2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1448364.png)
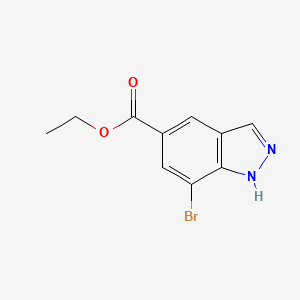
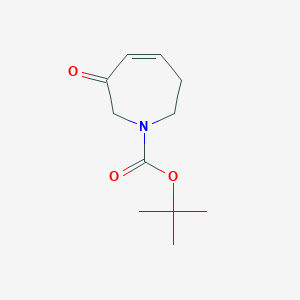

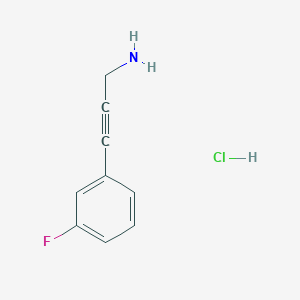
![3-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1448372.png)
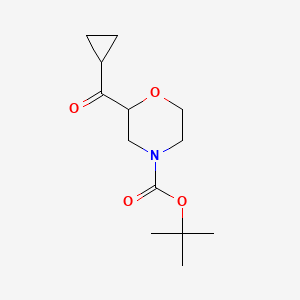
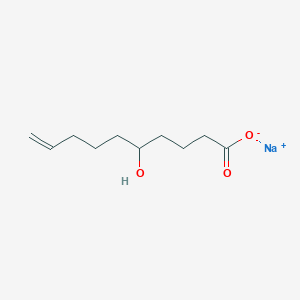
![4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline hydrochloride](/img/structure/B1448376.png)
![Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate](/img/structure/B1448379.png)


